molecular formula C24H27NO3 B144271 4,5-Diphenyl-2-oxazolenonanoic acid CAS No. 136451-54-2

4,5-Diphenyl-2-oxazolenonanoic acid

カタログ番号: B144271
CAS番号: 136451-54-2
分子量: 377.5 g/mol
InChIキー: KIPBLPMQCQBXLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,5-Diphenyl-2-oxazolenonanoic acid (referred to here as compound 2) is a synthetic nonprostanoid prostacyclin (PGI₂) mimetic first synthesized in the early 1990s . Its primary biological activity involves inhibiting ADP-induced platelet aggregation in human blood, with an IC₅₀ of 2.5 µM . The compound acts by competitively displacing radiolabeled iloprost ([³H]iloprost) from human platelet membranes, confirming its role as a prostacyclin receptor (IP receptor) agonist . Structurally, it features a central oxazole ring substituted with phenyl groups at positions 4 and 5, coupled with a nonanoic acid side chain at position 2. This design simplifies the complex prostanoid structure while retaining key pharmacophoric elements for receptor binding .

特性

CAS番号

136451-54-2

分子式

C24H27NO3

分子量

377.5 g/mol

IUPAC名

9-(4,5-diphenyl-1,3-oxazol-2-yl)nonanoic acid

InChI

InChI=1S/C24H27NO3/c26-22(27)18-12-4-2-1-3-11-17-21-25-23(19-13-7-5-8-14-19)24(28-21)20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2,(H,26,27)

InChIキー

KIPBLPMQCQBXLN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCCCCCCCC(=O)O)C3=CC=CC=C3

正規SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCCCCCCCC(=O)O)C3=CC=CC=C3

他のCAS番号

136451-54-2

同義語

4,5-diphenyl-2-oxazolenonanoic acid
4,5-DONA

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

2-[3-[2-(4,5-Diphenyl-2-oxazolyl)ethyl]phenoxy]acetic Acid (Compound 3)
  • Structure: Shares the 4,5-diphenyloxazole core but replaces the nonanoic acid side chain with a phenoxyacetic acid group .
  • Activity : Inhibits ADP-induced platelet aggregation with an IC₅₀ of 1.2 µM, demonstrating enhanced potency compared to compound 2 (IC₅₀ = 2.5 µM) .
  • SAR Insight: The (m-ethylphenoxy)acetic acid side chain improves receptor binding affinity and metabolic stability compared to alkanoic acid derivatives .
Bis-4-Methyl Derivative (Compound 9j)
  • Structure : Introduces methyl substituents at the para positions of both phenyl rings in compound 3 .
  • Activity : IC₅₀ = 0.34 µM, representing a 3.5-fold increase in potency over compound 3 .
  • SAR Insight : Para-substitution on phenyl rings enhances steric and electronic complementarity with the IP receptor’s hydrophobic pocket .
Thiophene and Cyclohexyl Derivatives
  • Structure : Replacement of phenyl rings with thiophene or cyclohexyl moieties .
  • Activity : Reduced potency (IC₅₀ > 10 µM), highlighting the necessity of aromatic phenyl groups for activity .

Heterocycle Replacements

Pyrazole and Imidazole Analogues
  • Structure : Substitution of the oxazole core with pyrazole or imidazole rings .
  • Activity : Moderate activity (IC₅₀ = 1–5 µM), but lower than oxazole derivatives .
  • SAR Insight : The oxazole ring’s planar geometry and electronic properties are critical for optimal receptor interaction .
Diphenylmethyl Isosteres
  • Structure : Replaces the oxazole ring with a diphenylmethyl group .
  • Activity : Retains comparable activity to compound 3 (IC₅₀ ≈ 1.5 µM), validating diphenylmethyl as a viable isostere .

Key Data Tables

Table 1: Comparative Platelet Aggregation Inhibition
Compound Structure Modifications IC₅₀ (µM) Receptor Binding Affinity (Ki, µM)
4,5-Diphenyl-2-oxazolenonanoic acid (2 ) Nonanoic acid side chain 2.5 1.8
Compound 3 Phenoxyacetic acid side chain 1.2 0.9
Compound 9j Bis-4-methyl phenyl substitution 0.34 0.4
Thiophene derivative Phenyl → thiophene replacement >10 N/A

Mechanistic and Pharmacological Insights

  • Receptor Specificity: Compound 2 and its derivatives selectively target the IP receptor, avoiding off-target effects on other prostanoid receptors (e.g., EP₃, TP) .
  • Metabolic Stability: The phenoxyacetic acid side chain in compound 3 reduces susceptibility to β-oxidation compared to nonanoic acid, improving bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。